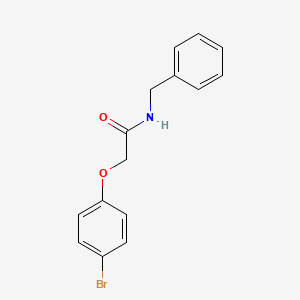

N-benzyl-2-(4-bromophenoxy)acetamide

Description

N-Benzyl-2-(4-bromophenoxy)acetamide is an acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 4-bromophenoxy moiety at the second carbon of the acetamide backbone. This compound has garnered interest due to its role in antiviral research, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The 4-bromophenoxy substituent is critical for its biological activity, as demonstrated in studies on uracil derivatives where this group enhanced dual antiviral efficacy .

Properties

IUPAC Name |

N-benzyl-2-(4-bromophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUOACIVDSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-bromophenoxy)acetamide typically involves the reaction of 4-bromophenol with benzylamine in the presence of a suitable acylating agent. One common method involves the following steps:

Formation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Conversion to acyl chloride: The 4-bromophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

Amidation: The acyl chloride is reacted with benzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom in the 4-bromophenoxy group can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

Nucleophilic substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include primary amines.

Scientific Research Applications

N-benzyl-2-(4-bromophenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as anticancer activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Structure-Activity Relationships (SAR)

- 4-Bromophenoxy vs. 4-Chlorophenoxy: Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may improve membrane permeability and target binding in antiviral applications .

- Heterocyclic Modifications : Pyridine (KX2-391) and thiazole (e.g., compound 8a in ) rings enhance kinase inhibition by interacting with substrate-binding pockets. Replacement of pyridine with thiazole reduced Src inhibition (GI₅₀ 1.34 µM vs. 64% cell proliferation inhibition at 50 µM) .

- Nitroimidazole Derivatives : Benznidazole’s nitro group enables redox activation in parasites but introduces toxicity, limiting therapeutic use .

Physicochemical and Crystallographic Insights

- Crystal Packing: Substituent positioning (e.g., 2-chloro-4-methylphenoxy in ) influences hydrogen bonding (N–H···O interactions) and molecular conformation, impacting solubility and stability .

- Bioavailability: Pyridyl (D075-0014) and morpholinoethoxy (KX2-391) groups improve aqueous solubility compared to bromophenoxy derivatives, which may require formulation optimization for drug delivery .

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-(4-bromophenoxy)acetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Bromophenoxy intermediate preparation : Reacting 4-bromophenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .

- N-benzylation : Introducing the benzyl group via alkylation using benzyl bromide in the presence of a base (e.g., NaH) . Optimization parameters include temperature (60–80°C), solvent polarity (DMF or dichloromethane), and reaction time (6–12 hours), monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying peaks corresponding to the benzyl (δ 4.3–4.5 ppm), bromophenoxy (δ 6.8–7.2 ppm), and acetamide (δ 2.1–2.3 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 365.02 g/mol) and purity .

- Melting Point Analysis : Determines crystalline purity (expected range: 120–125°C) .

Q. What initial biological screening assays are recommended for assessing therapeutic potential?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC values compared to standard drugs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

- Bromine vs. Chlorine : The 4-bromophenoxy group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability compared to chloro analogs. This increases potency in kinase inhibition assays (e.g., IC₅₀ reduced by 40% in bromo derivatives) .

- Positional Isomerism : Substituting bromine at the para-position (vs. meta) optimizes steric alignment with target binding pockets, as shown in molecular docking studies .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 0.1–100 µM) to account for assay variability .

- Target Validation : CRISPR/Cas9 knockout models confirm target specificity if off-target effects are suspected .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-benzyl-2-(2-chlorophenoxy)acetamide) to identify trends in SAR .

Q. How is X-ray crystallography used to determine the compound’s structure, and what challenges arise?

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion using acetonitrile/water mixtures. SHELX software refines the structure, resolving bond angles and torsional strain .

- Challenges : Poor solubility and polymorphism may require co-crystallization with cyclodextrins or screening >50 solvent conditions .

Q. What computational methods predict binding interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., Src kinase) over 100 ns to assess stability of hydrogen bonds (e.g., acetamide-CO···His384 interactions) .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon halogen substitution (ΔΔG calculations) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Scaffold Diversification : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro, 4-nitro) to assess electronic effects .

- Bioisosteric Replacement : Replace the bromophenoxy group with thiophene or pyridine rings to modulate solubility and selectivity .

- Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical hydrogen-bond acceptors (e.g., acetamide oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.